Ammonium Molybdate(vi) Tetrahydrate

Description

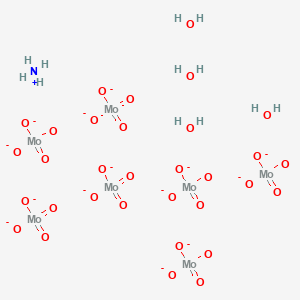

Structure

2D Structure

Properties

Molecular Formula |

H12Mo7NO32-13 |

|---|---|

Molecular Weight |

1209.7 g/mol |

IUPAC Name |

azanium;dioxido(dioxo)molybdenum;tetrahydrate |

InChI |

InChI=1S/7Mo.H3N.4H2O.28O/h;;;;;;;1H3;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;14*-1/p+1 |

InChI Key |

JZDMVPYAOHPYHV-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].O.O.O.O.[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Sophisticated Structural Elucidation and Electronic Property Investigations of Ammonium Molybdate Vi Tetrahydrate

High-Resolution X-ray Diffraction and Neutron Diffraction Studies of Crystalline Phases

High-resolution diffraction techniques are indispensable for determining the precise atomic arrangement within the crystalline lattice of ammonium (B1175870) molybdate(VI) tetrahydrate. X-ray diffraction provides detailed information on the geometry of the heavy-atom framework, while neutron diffraction is uniquely suited for locating the positions of lighter atoms, particularly hydrogen, which is crucial for understanding the roles of the ammonium cations and water molecules. nih.gov

The crystal structure of ammonium heptamolybdate tetrahydrate has been definitively characterized using single-crystal X-ray diffraction. rsc.org The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c, with four formula units (Z=4) per unit cell. rsc.org A seminal study by Evans, Gatehouse, and Leverett provided a detailed refinement of the structure, confirming the arrangement first proposed by Lindqvist. wikipedia.orgrsc.org

The fundamental building block of the anionic structure is the heptamolybdate anion, [Mo₇O₂₄]⁶⁻. wikipedia.org This polyoxometalate is composed of seven edge-sharing MoO₆ octahedra. ias.ac.in The molybdenum centers are all in the +6 oxidation state and are octahedrally coordinated to oxygen atoms. wikipedia.org These oxygen ligands can be categorized as terminal (bonded to one Mo atom), doubly bridging (linking two Mo atoms), or triply bridging (linking three Mo atoms), resulting in a condensed and stable anionic cluster. wikipedia.org While other polyoxomolybdates can exhibit polymorphism, ammonium heptamolybdate tetrahydrate is predominantly found in this specific monoclinic form. rsc.org

Interactive Table: Crystallographic Data for Ammonium Molybdate(VI) Tetrahydrate

| Parameter | Value |

| Chemical Formula | (NH₄)₆Mo₇O₂₄·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3934 |

| b (Å) | 36.1703 |

| c (Å) | 10.4715 |

| β (°) | 115.958 |

| Volume (ų) | 2862.9 |

| Z | 4 |

Data sourced from Evans, H.T., Jr.; Gatehouse, B. M.; Leverett, P. (1975). rsc.org

While specific neutron diffraction studies on ammonium heptamolybdate tetrahydrate are not widely reported, this technique would be the most effective method for precisely determining the positions of the hydrogen atoms in both the ammonium (NH₄⁺) ions and the water (H₂O) molecules. osti.gov Such an analysis would provide unambiguous details of the hydrogen-bonding geometry, including bond lengths and angles, which are averaged or inferred in X-ray diffraction studies. nih.gov

Advanced Spectroscopic Probes for Electronic Structure and Vibrational Modes

Spectroscopic methods provide complementary information to diffraction techniques by probing the vibrational energies of chemical bonds and the electronic states of the constituent atoms.

Raman spectroscopy is a powerful, non-destructive technique for identifying polyoxometalate structures. The solid-state Raman spectrum of this compound is distinguished by a series of characteristic peaks corresponding to the vibrational modes of the [Mo₇O₂₄]⁶⁻ anion. The most intense bands are typically found in the 800-1000 cm⁻¹ region, which are assigned to the symmetric and asymmetric stretching modes of the various Mo-O bonds (terminal Mo=O and bridging Mo-O-Mo). A particularly strong peak around 936 cm⁻¹ is a key fingerprint for the heptamolybdate cluster. When dissolved in water, the speciation of molybdate (B1676688) anions is pH-dependent. Raman spectroscopy can monitor these changes, distinguishing the heptamolybdate anion, which is stable in weakly acidic to neutral solutions (pH 5-6), from other species like the tetrahedral monomolybdate ([MoO₄]²⁻) anion that forms under more alkaline conditions. wikipedia.org

Interactive Table: Characteristic Raman Peaks for Heptamolybdate Anion

| Wavenumber (cm⁻¹) | Assignment |

| ~936 | Symmetric stretch of terminal Mo=O groups |

| ~880-900 | Asymmetric stretch of terminal Mo=O groups |

| ~360 | Bending modes of Mo-O-Mo bridges |

| ~220 | Bending modes of O-Mo-O linkages |

FTIR spectroscopy provides detailed information about the chemical bonds present in the compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound shows several distinct absorption bands.

Mo-O Vibrations: A complex set of strong bands appears below 1000 cm⁻¹. These are characteristic of the polyoxometalate core and are assigned to various stretching and bending vibrations of the molybdenum-oxygen bonds. Specifically, bands around 880-990 cm⁻¹ are attributed to Mo-O-Mo stretching and bending, while vibrations in the 620-911 cm⁻¹ range correspond to Mo-O stretching modes. researchgate.netaps.org

Ammonium Ion Vibrations: A sharp, strong peak is consistently observed at approximately 1400 cm⁻¹, which is characteristic of the N-H deformation (bending) mode of the ammonium (NH₄⁺) cation. researchgate.net

Water and N-H Vibrations: A broader band around 1630 cm⁻¹ is assigned to the O-H deformation (bending) mode of the water molecules. In the high-frequency region, broad absorptions between 3100 cm⁻¹ and 3600 cm⁻¹ correspond to the overlapping N-H stretching vibrations of the ammonium ions and the O-H stretching vibrations of the water of hydration. researchgate.net

Interactive Table: Key FTIR Absorption Bands for (NH₄)₆Mo₇O₂₄·4H₂O

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3600 | O-H and N-H stretching |

| ~1630 | O-H bending (H₂O) |

| ~1400 | N-H bending (NH₄⁺) |

| 620 - 990 | Mo-O and Mo-O-Mo stretching and bending |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the oxidation states of elements within a compound. For this compound, XPS analysis focuses on the core-level electron binding energies of molybdenum. The spectrum for the Mo 3d region shows two characteristic peaks due to spin-orbit splitting: Mo 3d₅/₂ and Mo 3d₃/₂. For molybdenum in the +6 oxidation state (Mo(VI)), the Mo 3d₅/₂ peak is consistently found at a binding energy of approximately 232.5 eV to 233.1 eV. biosynth.comnih.gov The presence of this peak, with its corresponding Mo 3d₃/₂ component at a higher binding energy (separated by ~3.1 eV), unequivocally confirms that the molybdenum centers in the parent compound exist in their highest formal oxidation state of +6, which is consistent with the chemical formula. nih.gov

Interactive Table: XPS Binding Energies for Molybdenum Oxidation States

| Oxidation State | Mo 3d₅/₂ Binding Energy (eV) |

| Mo(VI) in MoO₃ | 233.1 |

| Mo(VI) complex | 232.5 |

| Mo(V) | ~231.6-231.9 |

| Mo(IV) in MoO₂ | 229.5 |

Data compiled from multiple sources. biosynth.comnih.gov

UV-Visible Spectroscopy for Complex Formation and Redox Behavior

UV-Visible spectroscopy serves as a valuable tool for investigating the formation of complexes involving the molybdate ion and for monitoring its redox behavior. The technique is particularly effective in studying the complexation of molybdate with various ligands, a process often characterized by the appearance of new absorption bands in the UV-Visible spectrum. For instance, in acidic environments, the molybdate ion readily forms complexes with compounds like phosphates, arsenates, and silicates. researchgate.netresearchgate.net This principle is the basis for the well-known "molybdenum blue" method for phosphate (B84403) analysis, where the colorless molybdate ion reacts with phosphate to form a yellow phosphomolybdate complex. researchgate.netresearchgate.net

Subsequent reduction of this complex, often with a reducing agent such as hydrazine sulfate (B86663) or ascorbic acid, produces a stable, intensely colored blue complex, [PMo₁₂O₄₀]⁶⁻. researchgate.netresearchgate.net The formation and intensity of this blue color, which has a maximum absorption wavelength (λmax) typically in the range of 689-890 nm, is proportional to the concentration of the complexing anion. researchgate.netamazonaws.comuns.ac.id Kinetic studies using UV-Visible spectroscopy can elucidate the rate of formation of these complexes. For example, the reaction of an ammonium-molybdate complex with phosphate to form the colored phospho-ammonium-hydrazine-molybdate (AHPM) complex has been shown to follow zero-order kinetics. amazonaws.com

The UV spectra of aqueous solutions containing this compound primarily show the presence of the molybdate ion, [MoO₄]²⁻, especially at neutral to alkaline pH. imoa.info As the pH is lowered, protonated and polymerized molybdate species begin to form, which can be monitored by changes in the UV spectra. imoa.info These spectroscopic changes provide insight into the speciation of molybdenum in solution under different conditions, which is crucial for understanding its reactivity and complex-forming tendencies.

Thermal Decomposition Pathways and Phase Transformations

The thermal decomposition of this compound, also known as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), is a complex, multi-step process that results in the formation of molybdenum trioxide (MoO₃). The pathway of this decomposition and the nature of the intermediate and final products are highly dependent on experimental conditions such as the surrounding atmosphere and the heating rate.

When heated, this compound does not decompose directly to molybdenum trioxide. Instead, it undergoes a series of transformations involving the sequential loss of water (H₂O) and ammonia (B1221849) (NH₃), leading to the formation of several distinct intermediate ammonium polymolybdate phases. scispace.comcsu.edu.cn The final product is typically the stable orthorhombic phase of molybdenum trioxide (α-MoO₃ or o-MoO₃). scispace.comchemicalbook.com

The decomposition generally proceeds through the following key stages:

Initial Dehydration: The process begins with the loss of the four molecules of crystal water. chemicalbook.com

Formation of Intermediates: As the temperature increases, further loss of ammonia and water leads to a cascade of intermediate phases. Studies have identified several recurring intermediates, although the exact sequence can vary. scispace.comcsu.edu.cnepa.gov Common intermediates include (NH₄)₈Mo₁₀O₃₄, (NH₄)₄Mo₅O₁₇, and (NH₄)₂Mo₄O₁₃. scispace.comcsu.edu.cnnih.gov

Formation of Molybdenum Oxides: At higher temperatures, these ammonium polymolybdates decompose completely. This stage often involves the formation of a metastable hexagonal molybdenum oxide (h-MoO₃) before the final transformation into the more stable orthorhombic molybdenum oxide (o-MoO₃). scispace.comepa.gov The crystallization of o-MoO₃ from a residual amorphous phase can produce an exothermic effect at around 400°C. scispace.comepa.gov

The table below summarizes a typical decomposition pathway in an inert atmosphere, detailing the temperature ranges and corresponding phase transformations.

| Temperature Range (°C) | Event Description | Intermediate/Final Product(s) |

| 25–180 | Loss of crystal water and some ammonia. | (NH₄)₈Mo₁₀O₃₄ |

| 180–270 | Continued loss of NH₃ and H₂O. | (NH₄)₂Mo₄O₁₃ |

| 270–370 | Further loss of NH₃ and H₂O. | h-MoO₃ and o-MoO₃ |

| 370–400+ | Disappearance of h-MoO₃ and crystallization of o-MoO₃. | o-MoO₃ and Mo₄O₁₁ |

Table 1: Stepwise thermal decomposition of this compound in an inert (N₂) atmosphere. Data compiled from multiple research findings. scispace.com

During thermal decomposition, particularly in an inert or reducing atmosphere, a phenomenon known as self-reduction can occur. mdpi.comresearchgate.net The ammonia released from the decomposition of the ammonium ions can act as a reducing agent at elevated temperatures. mdpi.comdntb.gov.ua This in-situ reduction of molybdenum(VI) leads to the formation of partially reduced molybdenum oxides, where the molybdenum has an average oxidation state lower than +6.

A common product of this self-reduction is Mo₄O₁₁, a mixed-valence oxide. scispace.comepa.gov The extent of this reduction is influenced by factors such as the heating rate and the efficiency of ammonia removal from the sample environment. Pre-drying the ammonium molybdate to form anhydrous intermediates like (NH₄)₄Mo₅O₁₇ can increase the relative content of residual ammonia, potentially enhancing the self-reducing effect during subsequent high-temperature decomposition. mdpi.comresearchgate.net Studies have shown that under an inert atmosphere, a self-reduction degree of up to 18% can be achieved. mdpi.comresearchgate.net This self-reduction is a key factor in producing molybdenum suboxides directly from the ammonium molybdate precursor without the need for an external reducing agent like hydrogen gas. mdpi.com

The composition of the gas atmosphere during thermal processing has a profound impact on the final decomposition products. scispace.com The primary difference is observed when comparing decomposition in an inert atmosphere (like nitrogen or argon) to that in an oxidizing atmosphere (like air). scispace.comepa.gov

In an oxidizing atmosphere (air) , the ammonia released during decomposition can be oxidized to nitrogen oxides (NO, N₂O) and water. scispace.comepa.gov This consumption of the reducing agent (ammonia) prevents the self-reduction of molybdenum. scispace.com Consequently, the final product of decomposition in air is almost exclusively pure, stoichiometric orthorhombic molybdenum trioxide (o-MoO₃). scispace.comchemicalbook.com The formation of reduced phases like Mo₄O₁₁ is suppressed. scispace.comepa.gov

In contrast, in an inert atmosphere (N₂) , the evolved ammonia is not oxidized and can reduce the molybdenum oxide. This leads to a final product that is a mixture dominated by o-MoO₃ but also contains a notable amount of the partially reduced Mo₄O₁₁ phase. scispace.comepa.gov The hexagonal MoO₃ (h-MoO₃) intermediate is also more readily observed in inert atmospheres compared to in air. scispace.com

Temperature plays a critical role in all atmospheres, dictating the kinetics of decomposition and the crystallinity of the final product. Higher temperatures generally lead to more crystalline MoO₃. core.ac.uk For example, after the initial decomposition, further heating to temperatures around 400°C promotes the crystallization of the orthorhombic phase. scispace.comepa.gov

The following table contrasts the key differences in decomposition products based on the atmosphere.

| Feature | Inert Atmosphere (e.g., N₂) | Oxidizing Atmosphere (e.g., Air) |

| Ammonia Behavior | Acts as a reducing agent. | Oxidized to NO and N₂O. |

| Primary Final Product | Orthorhombic MoO₃. | Orthorhombic MoO₃. |

| Reduced Phases | Mo₄O₁₁ is formed. | Formation of reduced phases is suppressed. |

| Intermediate Phases | h-MoO₃ is a common intermediate. | h-MoO₃ is generally not observed. |

Table 2: Influence of Gas Atmosphere on the Thermal Decomposition Products of this compound. scispace.comepa.gov

Theoretical and Computational Chemistry Approaches to Ammonium Molybdate Vi Tetrahydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and bonding in complex inorganic systems like ammonium (B1175870) molybdate(VI) tetrahydrate. At the heart of this compound is the heptamolybdate anion, [Mo₇O₂₄]⁶⁻, whose intricate structure of seven distorted, edge-sharing molybdenum-oxygen octahedra presents a significant quantum chemical challenge.

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles, which can be compared with experimental X-ray crystallography data. nih.gov For the [Mo₇O₂₄]⁶⁻ anion, there are four distinct ranges of Mo–O bond distances. researchgate.net These calculations help in understanding the nature of the molybdenum-oxygen bonds, which include terminal, doubly bridging, and triply bridging oxygen atoms.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. acs.orgmanchester.ac.uk A smaller gap suggests higher reactivity, as it is energetically less costly to move electrons from the HOMO to the LUMO. manchester.ac.uk For polyoxometalates, these calculations reveal that the HOMO and LUMO are often localized on specific parts of the anion, influencing its reactivity. rsc.orgresearchgate.net The energy gap can also be used to predict electronic absorption spectra, as the HOMO-LUMO transition is often the primary electronic excitation. numberanalytics.com

The table below presents representative data that can be obtained from DFT calculations on polyoxometalate systems. The values are illustrative of the types of electronic properties calculated, though specific values for the isolated heptamolybdate anion can vary based on the computational method and basis set used.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.29 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.81 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.48 | Indicates chemical reactivity and stability; related to the energy of the first electronic excitation. acs.org |

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial insights into how the anion will interact with other species, such as cations or solvent molecules. nih.gov

Molecular Dynamics Simulations of Solution-Phase Behavior and Anion Aggregation

While DFT is powerful for single-molecule properties, Molecular Dynamics (MD) simulations are essential for understanding the behavior of ammonium molybdate(vi) tetrahydrate in solution. MD simulations model the movement of every atom in a system over time, providing a dynamic picture of interactions between the molybdate (B1676688) anions, ammonium cations, and water molecules.

A primary tool in MD simulations for studying solution structure is the Radial Distribution Function (RDF), or g(r). mdanalysis.org The RDF describes the probability of finding a particle at a certain distance from a reference particle. numberanalytics.com For example, the Mo-O RDF can reveal the structure of water molecules in the hydration shells around the molybdate anion. Similarly, RDFs between anions can indicate the extent of aggregation. mdanalysis.org Studies on other polyoxometalates have shown that despite their high negative charge, these anions can form aggregates in aqueous solutions, a phenomenon that can be modulated by the nature of the counterions and the ionic strength of the solution. researchgate.netfrontiersin.org

MD simulations have been used to investigate the aggregation of various molecules in solution, from small organic acids to large polymers. researchgate.netnih.gov These studies show that aggregation is driven by a complex interplay of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects. For instance, simulations have demonstrated that hydrolyzed polyacrylamide can interact with molybdenite surfaces, with the amide group playing a key role in the adsorption process. mdanalysis.org In the context of ammonium molybdate, MD simulations can elucidate how the ammonium cations mediate the interactions between the heptamolybdate anions, potentially forming ion pairs that reduce electrostatic repulsion and facilitate aggregation. A study on ammonium ion removal from wastewater using freezing concentration showed that the hydration shell of the ammonium ion undergoes significant reorganization at the ice-water interface, highlighting the detailed insights MD can provide into ion solvation. researchgate.net

The table below outlines the types of parameters and outputs characteristic of an MD simulation studying ion aggregation in an aqueous solution.

| Parameter/Output | Description | Example of Insight Gained |

|---|---|---|

| Simulation Box Size | The dimensions of the periodic box containing the molecules (e.g., 5x5x5 nm). | Determines the concentration and allows for the study of bulk properties. |

| Force Field | A set of parameters describing the potential energy of the system (e.g., CHARMM, AMBER). | Crucial for accurately modeling interatomic interactions. |

| Radial Distribution Function (RDF) | The probability of finding a particle at a distance r from another. mdanalysis.org | Characterizes the solvation shells and the formation of ion pairs or aggregates. |

| Coordination Number | The average number of neighboring particles within a certain distance. researchgate.net | Quantifies the number of water molecules in the hydration shell or the number of ions in a cluster. |

| Cluster Analysis | An algorithm to identify groups of aggregated molecules based on a distance criterion. | Tracks the size and lifetime of anion aggregates over the course of the simulation. |

Quantum Chemical Modeling of Polyoxometalate Reactivity and Protonation Equilibria

The reactivity of polyoxometalates, including the heptamolybdate anion, is a rich area of study where quantum chemical modeling provides indispensable insights. A key aspect of molybdate chemistry in aqueous solution is the series of protonation and condensation reactions that lead to the formation of various polyoxomolybdate species from the simple molybdate anion, MoO₄²⁻. The specific species present in solution is highly dependent on factors like pH, concentration, and temperature. frontiersin.orgresearchgate.net

Quantum chemical methods, particularly DFT, are used to model these complex equilibria. By calculating the free energies of various protonated and condensed molybdate species, it is possible to predict their relative stabilities under different conditions. rsc.org These calculations can elucidate the reaction mechanisms of polyoxometalate formation, identifying the most likely pathways for condensation. For example, studies on the protonation of the β-octamolybdate anion, [β-Mo₈O₂₆]⁴⁻, suggest that proton transfer to specific terminal oxygen ligands can initiate a rearrangement into the hexamolybdate anion, [Mo₆O₁₉]²⁻. frontiersin.org

Furthermore, quantum chemical modeling is crucial for understanding the catalytic activity of polyoxometalates. These anions can act as catalysts for a variety of reactions, and their reactivity is influenced by their ability to undergo reduction and reoxidation, as well as their interaction with substrates. acs.org Computational studies can map out the potential energy surface of a catalytic reaction, identifying transition states and calculating activation barriers, which helps to unravel the reaction mechanism at a molecular level. rsc.org For instance, the interaction of polyoxometalates with biomolecules, such as proteins, is an active area of research where computational models help to understand the electrostatic interactions and the nature of the binding sites. acs.org

Computational Prediction of Novel Molybdenum Oxide and Polyoxometalate Architectures

Beyond studying existing compounds, a frontier in computational chemistry is the prediction of entirely new materials with desired properties. Computational methods are increasingly used to design novel molybdenum oxide and polyoxometalate architectures in silico before any attempt at laboratory synthesis.

This predictive work often involves high-throughput screening, where large databases of potential structures are computationally generated and then evaluated for stability and interesting electronic or chemical properties using DFT. By combining principles of chemistry and materials science with powerful algorithms, researchers can explore a vast chemical space to identify promising new compounds. This approach has been successful in designing novel materials for applications ranging from catalysis to energy storage. nih.gov

For polyoxometalates, computational design can explore the incorporation of different heteroatoms or organic ligands into the molybdate framework to create new structures with tailored properties. rsc.org For example, by systematically replacing tungsten atoms with molybdenum in known polyoxotungstate structures and calculating the stability of the resulting anions, it is possible to predict new, stable polyoxomolybdates. The computational prediction of the properties of these hypothetical materials, such as their redox potentials or catalytic activity, can then guide synthetic chemists toward the most promising targets. While still a developing field, the computational design of novel polyoxometalates holds significant promise for accelerating the discovery of new functional materials. nih.gov

Ammonium Molybdate Vi Tetrahydrate in Advanced Catalysis and Reaction Engineering

Precursor Role in Heterogeneous Catalyst Synthesis and Design

The utility of ammonium (B1175870) molybdate(vi) tetrahydrate as a precursor is fundamental to the design of heterogeneous catalysts. Its thermal decomposition characteristics and reactivity allow for the controlled formation of various molybdenum-based oxides and sulfides with tailored properties such as specific surface area, particle size, and crystalline phase, which are crucial for catalytic performance.

Ammonium molybdate(vi) tetrahydrate is extensively used to produce Molybdenum Trioxide (MoO₃), a key component in many oxidation catalysts. Various synthesis strategies have been developed to control the morphology and crystalline structure of the final MoO₃ product. For instance, α-MoO₃ can be synthesized by reacting an ammonium molybdate (B1676688) tetrahydrate solution with ethylene (B1197577) glycol, followed by sintering at temperatures of 300°C or higher. Current time information in Provincia di Como, IT. The morphology of the resulting MoO₃ particles can be tuned by adjusting the sintering temperature, yielding rice-shaped particles at 500°C and sheet-like nanostructures at 700°C. Current time information in Provincia di Como, IT.

Other methods include hydrothermal synthesis, where an acidified solution of ammonium heptamolybdate is treated at temperatures between 140-200°C to produce α-MoO₃ nanoribbons and nanorods. acs.org Sol-gel techniques, using citric acid as a chelating agent, allow for the formation of nanocrystalline MoO₃ after calcination of the precursor at 500°C. acs.org The thermal decomposition of this compound is a stepwise process that, upon heating, releases ammonia (B1221849) and water to yield MoO₃ as the final product around 400°C. nih.gov These synthesis routes are integral to creating not only pure MoO₃ but also mixed metal oxide catalysts, where the controlled deposition of molybdenum oxide onto a support or in conjunction with other metal oxides is essential for catalytic function. acs.orgacs.org

Table 1: Synthesis Methods for Molybdenum Oxide (MoO₃) from this compound

| Synthesis Method | Reagents/Conditions | Resulting Product/Morphology | Reference(s) |

|---|---|---|---|

| Sintering | Ethylene glycol, Sintering at 300-700°C | α-MoO₃; Rice-shaped particles (500°C), Piled sheets (700°C) | Current time information in Provincia di Como, IT. |

| Hydrothermal | Nitric acid (to pH ~5), Heating at 140-200°C | α-MoO₃; Nanoribbons and nanorods | acs.org |

| Sol-Gel | Citric acid (chelating agent), Calcination at 500°C | Nanocrystalline MoO₃ | acs.org |

| Wet-Chemical | Glacial acetic acid (to pH 3.5), Sintering at 600°C | α-MoO₃ | acs.org |

| Thermal Decomposition | Heating to ~400°C | MoO₃ | nih.gov |

Molybdenum Disulfide (MoS₂) is a renowned solid lubricant, and the synthesis of MoS₂ nanosheets from this compound has garnered significant attention for improving the tribological properties of lubricating oils. The two-dimensional, layered structure of MoS₂ allows it to form a continuous, shearable film at interfaces, reducing friction and wear. locandaelroque.comresearchgate.net

Solvothermal and hydrothermal methods are commonly employed for this purpose. In a typical solvothermal synthesis, ammonium molybdate tetrahydrate is reacted with a sulfur source, such as thioacetamide (B46855) or thiourea (B124793), in a solvent. locandaelroque.comresearchgate.net The choice of sulfur source can influence the morphology of the final product; for example, thioacetamide tends to produce MoS₂ nanoflowers, while thiourea yields few-layered nanosheets. locandaelroque.comresearchgate.net These nanosheets, when dispersed in engine oil, have shown superior antiwear and friction-reducing properties compared to other morphologies. locandaelroque.comresearchgate.net Microwave-assisted synthesis offers a rapid alternative, allowing for the creation of MoS₂ nanoparticles in minutes, with optimized conditions leading to significant improvements in the tribological performance of diesel engine oil. sharif.edu

Table 2: Synthesis of Molybdenum Disulfide (MoS₂) for Tribological Applications

| Synthesis Method | Molybdenum Source | Sulfur Source | Key Findings | Reference(s) |

|---|---|---|---|---|

| Solvothermal | Ammonium heptamolybdate tetrahydrate | Thioacetamide | Formation of MoS₂ nanoflowers (~100 nm diameter) | locandaelroque.comresearchgate.net |

| Solvothermal | Ammonium heptamolybdate tetrahydrate | Thiourea | Formation of few-layered MoS₂ nanosheets with superior antiwear properties | locandaelroque.comresearchgate.net |

| Microwave-Assisted | Ammonium molybdate tetrahydrate | Thiourea | Optimized synthesis at ~200°C for ~15 min significantly reduces friction coefficient and wear scar diameter in engine oil | sharif.edu |

| Hydrothermal | Ammonium molybdate, Halloysite nanotubes | Thiourea | Synthesis of MoS₂ nanosheets with plate-like shapes | researchgate.net |

Iron molybdate catalysts (Fe₂(MoO₄)₃) are the industrial standard for the selective oxidation of methanol (B129727) to formaldehyde (B43269). acs.org this compound is the conventional precursor for the molybdenum component in these catalysts, typically reacted with an iron salt like iron(III) nitrate (B79036) nonahydrate. nih.govacs.orgmeghachem.org

The most common preparation technique is co-precipitation, followed by calcination. acs.org However, this method can lead to inhomogeneous materials containing iron-rich phases that are detrimental to selectivity. acs.org To overcome this, hydrothermal synthesis has been employed, where aqueous solutions of the iron and molybdenum precursors are mixed and treated hydrothermally (e.g., at 180°C for 12 hours) to produce a more uniform catalyst powder. acs.orgmeghachem.org Another approach is a sol-gel route using organic acids, such as malonic acid, which forms discrete metal-organic ions that precipitate to give a highly homogeneous distribution of iron and molybdenum in the final calcined catalyst, leading to improved formaldehyde yields. acs.org Industrial catalysts are formulated with an excess of MoO₃, which is thought to enhance selectivity and reduce deactivation caused by the loss of volatile molybdenum during operation. acs.org

Mechanistic Studies of Active Site Formation and Catalytic Cycles

Beyond its role as a simple precursor, this compound is central to forming the specific active sites that drive catalytic reactions. The transformation of the precursor into its final active phase, whether a sulfide (B99878) or a carbide, is a critical step that dictates the catalyst's efficiency and selectivity.

In hydrodesulfurization (HDS), a crucial petroleum refining process, catalysts derived from ammonium molybdate are used to remove sulfur from fuel. sharif.eduacs.org The active phase of these catalysts is MoS₂, often promoted with cobalt or nickel (CoMoS or NiMoS). locandaelroque.comresearchgate.net The precursor, typically ammonium molybdate and a cobalt/nickel salt supported on alumina, is converted to the active sulfide phase through a sulfidation process using H₂S/H₂. nih.gov

The catalytic cycle for HDS is understood to occur at the edges of the MoS₂ nanocrystallites. sharif.eduacs.org The active sites are coordinatively unsaturated sites (CUS), or sulfur vacancies, located at these edges. locandaelroque.comacs.org The mechanism begins with the reaction of the MoS₂ catalyst with hydrogen to create a sulfur vacancy. sharif.edu An organosulfur compound (e.g., thiophene) then adsorbs onto this vacancy, binding via its sulfur atom. sharif.edu Subsequent hydrogenation cleaves the carbon-sulfur bonds, releasing a hydrocarbon and H₂S, which regenerates the catalyst for the next cycle. sharif.edu Promoters like cobalt are believed to decorate the edges of the MoS₂ slabs, creating highly active "CoMoS" phases that enhance the catalytic activity for C-S bond scission. nih.gov

The conversion of methane (B114726), the primary component of natural gas, into more valuable chemicals is a significant goal in catalysis. For the non-oxidative dehydroaromatization of methane (MDA) to benzene (B151609), molybdenum-based catalysts supported on zeolites like H-ZSM5 are highly effective. acs.orgmeghachem.org In these systems, ammonium molybdate is the precursor to the molybdenum species.

During the initial stages of the reaction at high temperatures (e.g., 700-950 K), the initial molybdenum oxide species (MoOₓ) derived from the precursor are reduced and carburized by methane. acs.orgmeghachem.org This process forms the true active sites, which are identified as molybdenum carbide (MoCₓ) or oxycarbide (MoOₓCᵧ) nanoclusters within the zeolite channels. acs.orgmeghachem.orgcore.ac.uk A bifunctional mechanism is widely accepted:

Methane Activation: The C-H bond of methane is activated on these MoCₓ sites, leading to the formation of C₂ intermediates like ethylene. meghachem.org

Oligomerization/Aromatization: These C₂ intermediates then migrate to the Brønsted acid sites of the zeolite support, where they undergo oligomerization, cyclization, and dehydrogenation to form benzene and other aromatics. meghachem.orgcore.ac.uk

Methanol to Formaldehyde Oxidation Pathways

The selective oxidation of methanol to formaldehyde is a cornerstone of the chemical industry, with formaldehyde being a crucial building block for numerous resins, plastics, and chemical intermediates. The primary route for this transformation is the Formox process, which heavily relies on iron molybdate catalysts, for which this compound is a vital precursor.

Catalysts used in the Formox process are typically mixed oxides of iron and molybdenum, specifically iron(III) molybdate (Fe₂(MoO₄)₃) with an excess of molybdenum trioxide (MoO₃). rsc.orgdtu.dk This excess molybdenum is critical for maintaining the catalyst's selectivity and extending its operational lifetime. dtu.dk this compound is a common starting material, often reacted with an iron salt like iron(III) nitrate, followed by calcination to produce the final active catalyst. rsc.org

The reaction mechanism is generally accepted to follow a Mars-van Krevelen type model. researchgate.net In this mechanism, the catalyst surface provides the oxygen for the oxidation of methanol. The adsorbed methanol is oxidized to formaldehyde, and the catalyst is reduced in the process. The reduced catalyst is then re-oxidized by gaseous oxygen. The presence of both Fe₂(MoO₄)₃ and MoO₃ is believed to be crucial, with some studies suggesting a synergistic effect where MoO₃ facilitates the dissociation of molecular oxygen, while Fe₂(MoO₄)₃ utilizes this atomic oxygen to oxidize methanol.

Research has shown that the ratio of molybdenum to iron (Mo/Fe) significantly impacts the catalyst's performance. An optimal Mo/Fe atomic ratio, typically between 1.7 and 2.5, is necessary to achieve high activity and selectivity towards formaldehyde. mdpi.com A molybdenum-rich surface is considered essential for high selectivity. mdpi.com Different crystalline phases of molybdenum trioxide, such as α-MoO₃ and β-MoO₃, can be formed during catalyst preparation, with studies indicating that β-MoO₃ may exhibit higher catalytic activity and selectivity for formaldehyde. rsc.org

Table 1: Influence of Catalyst Composition on Methanol Oxidation

| Catalyst Composition | Key Findings | Reference |

| Fe₂(MoO₄)₃ with excess MoO₃ | Excess MoO₃ is crucial for catalyst lifetime and selectivity. | dtu.dk |

| Mo/Fe atomic ratio of 1.7-2.5 | Optimal range for high activity and selectivity. | mdpi.com |

| β-MoO₃ phase | May exhibit higher catalytic activity and selectivity than α-MoO₃. | rsc.org |

| Molybdenum-rich surface | Essential for high selectivity towards formaldehyde. | mdpi.com |

Homogeneous Catalysis and Polyoxometalate-Mediated Reactions

While its primary application is in heterogeneous catalysis, this compound also serves as a fundamental building block for the synthesis of polyoxometalates (POMs), a class of molecular metal-oxo clusters with significant potential in homogeneous catalysis. researchgate.netvacfurnace.com POMs are attractive as catalysts due to their structural diversity, tunable acidity and redox properties, and high thermal and oxidative stability. vacfurnace.com

This compound, often in the form of ammonium heptamolybdate tetrahydrate in solution, is a common starting material for the synthesis of various polyoxomolybdates. rsc.org By controlling reaction conditions such as pH, temperature, and the presence of other heteroatoms, a vast array of POM structures can be assembled. For instance, Anderson-type POMs, such as (NH₄)₃[Fe(OH)₆Mo₆O₁₈], can be synthesized from ammonium molybdate and an iron salt and have shown catalytic activity in the aerobic oxidation of aldehydes and amines.

Polyoxomolybdate-mediated reactions often involve oxidation processes. These POMs can act as electron-transfer agents and can be used in conjunction with environmentally benign oxidants like hydrogen peroxide (H₂O₂). chemetalusa.com For example, certain polyoxomolybdate systems have demonstrated good performance in the epoxidation of olefins and the oxidation of sulfides. mdpi.com In some cases, the POM catalyst can be generated in situ from precursors like ammonium molybdate in the reaction mixture. mdpi.com

The versatility of POMs extends to their use in biphasic catalytic systems. By incorporating organic cations, the solubility of the POMs can be tailored for specific organic solvents, facilitating catalyst separation and recycling. vacfurnace.com

Photocatalytic and Electrocatalytic Applications of Molybdenum Compounds

This compound is a key precursor for the synthesis of various molybdenum-based materials that exhibit promising photocatalytic and electrocatalytic activities. These applications are at the forefront of research for sustainable energy production and environmental remediation.

Photocatalysis:

Molybdenum oxides, particularly molybdenum trioxide (MoO₃), derived from the calcination of ammonium molybdate, have shown photocatalytic properties. rsc.org These materials can be utilized for the degradation of organic pollutants in water and in photoelectrochemical cells for water splitting to produce hydrogen. rsc.org Doping other semiconductor materials, such as titanium dioxide (TiO₂), with molybdenum can enhance their photocatalytic efficiency by shifting their absorption into the visible light spectrum and improving charge separation. vacfurnace.com

Electrocatalysis:

In the field of electrocatalysis, molybdenum compounds derived from ammonium molybdate are extensively studied, especially for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. dtu.dkacs.org

Molybdenum Sulfides: Amorphous and crystalline molybdenum sulfides (MoSₓ, including MoS₂ and MoS₃) are highly active and cost-effective electrocatalysts for HER. acs.orgtandfonline.com They can be synthesized through various methods, including hydrothermal treatment of ammonium molybdate with a sulfur source. mdpi.com The catalytic activity is often associated with the edge sites of the MoS₂ layers.

Molybdenum Carbides: Molybdenum carbides, such as Mo₂C and MoC, are another class of promising HER electrocatalysts. dtu.dk These can be synthesized by the carburization of molybdenum precursors, which can be derived from ammonium molybdate. dtu.dk They exhibit excellent catalytic activity in both acidic and alkaline media. dtu.dk

This compound's role as a precursor allows for the controlled synthesis of these advanced materials with tailored morphologies and properties for enhanced catalytic performance. dtu.dkmdpi.com

Table 2: Molybdenum Compounds in Photocatalysis and Electrocatalysis

| Compound Class | Application | Precursor | Key Features | Reference |

| Molybdenum Oxides (e.g., MoO₃) | Photocatalysis (pollutant degradation, water splitting) | This compound | Semiconductor properties, can be doped to enhance activity. | rsc.org |

| Molybdenum Sulfides (e.g., MoS₂, MoS₃) | Electrocatalysis (Hydrogen Evolution Reaction) | This compound | High activity, cost-effective, active edge sites. | acs.orgtandfonline.com |

| Molybdenum Carbides (e.g., Mo₂C, MoC) | Electrocatalysis (Hydrogen Evolution Reaction) | This compound | High activity in both acidic and alkaline media. | dtu.dk |

Catalyst Deactivation Mechanisms and Regeneration Strategies

Catalyst deactivation is a critical issue in industrial processes, leading to reduced efficiency and economic losses. For the iron molybdate catalysts used in the Formox process, several deactivation mechanisms have been identified.

Deactivation Mechanisms:

Molybdenum Volatilization: A primary cause of deactivation is the loss of molybdenum from the catalyst surface. rsc.orgresearchgate.net At the high temperatures of the reaction (250-400 °C), molybdenum can form volatile species, particularly in the presence of methanol. rsc.orgdtu.dk This leads to a depletion of the active molybdenum oxide phase and the formation of less selective iron-rich phases. rsc.orgresearchgate.net The volatilized molybdenum can also deposit in cooler parts of the reactor, leading to an increased pressure drop. dtu.dk

Sintering: At elevated temperatures, the catalyst particles can sinter, leading to a loss of surface area and a reduction in the number of active sites. molybdenum.com.cn This process involves the growth of larger crystals from smaller ones.

Coke Formation: Although less prominent than in other hydrocarbon conversion processes, the deposition of carbonaceous residues (coke) on the catalyst surface can occur, blocking active sites. acs.org The presence of hydrogen in some process variations can help to suppress the formation of coke precursors. acs.org

Phase Transformation: Over time and under reaction conditions, the crystalline structure of the catalyst can change. For instance, the initial α-MoO₃ may transform into other phases, potentially affecting activity and selectivity. rsc.org

Regeneration Strategies:

The regeneration of deactivated iron molybdate catalysts is an area of ongoing research.

In-situ Regeneration: Some patents suggest the possibility of in-situ regeneration by passing a stream of methanol and an inert gas over the catalyst to redisperse the molybdenum. mdpi.com However, the long-term effectiveness of this approach is debatable as the mechanism of regeneration is similar to the deactivation mechanism. mdpi.com

Thermal Treatment: For deactivation caused by coke formation, thermal treatment in the presence of an oxidizing agent (like air) can burn off the carbon deposits. numberanalytics.com However, this must be carefully controlled to avoid further sintering or undesirable phase changes.

Ammonia Leaching: One proposed ex-situ regeneration method involves leaching the spent catalyst with ammonia to recover molybdenum. researchgate.net This can be followed by reprocessing to synthesize a fresh catalyst.

The addition of excess molybdenum during the initial catalyst preparation is a key strategy to mitigate the effects of volatilization and prolong the catalyst's lifespan. dtu.dkmdpi.com

Materials Science and Engineering Applications Derived from Ammonium Molybdate Vi Tetrahydrate Precursors

Fabrication of Molybdenum Oxide Thin Films for Optoelectronic and Sensing Devices

Molybdenum oxide (MoO₃) thin films, derived from ammonium (B1175870) molybdate(vi) tetrahydrate, are of significant interest for applications in optoelectronics and gas sensing due to their unique electrical and optical properties. aemdeposition.com These films can be fabricated using various techniques, including sol-gel processes, thermal evaporation, and sputtering. co-gas-expert.comsohag-univ.edu.egresearchgate.net

The synthesis of MoO₃ from ammonium molybdate (B1676688) often involves a solution-based method followed by a thermal treatment. For instance, a precursor solution can be prepared by dissolving ammonium molybdate tetrahydrate, sometimes with the addition of other reagents like citric acid or ethylene (B1197577) glycol, and then deposited onto a substrate via spin-coating. rsc.orgdavidpublisher.comnih.gov Subsequent annealing at elevated temperatures, typically ranging from 300°C to 700°C, transforms the precursor into crystalline α-MoO₃. davidpublisher.comnih.gov The morphology and properties of the resulting thin films, such as particle size and shape, are highly dependent on the sintering temperature and other synthesis parameters. nih.gov

Molybdenum oxide thin films are highly transparent in the visible light spectrum, a property that makes them suitable for use in transparent conductive electrodes for solar cells. aemdeposition.comsohag-univ.edu.eg Sub-stoichiometric molybdenum trioxide (MoO₃₋ₓ) thin films, in particular, exhibit low resistivity and high transmittance, making them promising candidates for such applications. sohag-univ.edu.eg

In the realm of sensing devices, MoO₃ thin films are utilized to detect various gases, including ammonia (B1221849) (NH₃), carbon dioxide (CO₂), nitrogen dioxide (NO₂), and hydrogen (H₂). aemdeposition.com The sensing mechanism relies on the change in electrical conductivity of the MoO₃ film upon interaction with gas molecules. aemdeposition.com The high surface area and chemical reactivity of these films allow for the detection of minute quantities of gases. aemdeposition.com The operating temperature of these sensors can be tuned by creating mixed metal oxide systems, for example, with titanium dioxide (TiO₂), to achieve optimal performance for specific gas detection. co-gas-expert.com Research has shown that MoO₃-based sensors can effectively detect NO₂ and CO, with the optimal sensing temperature for NO₂ being around 300°C. co-gas-expert.com Furthermore, suboxide MoOₓ films have demonstrated efficiency as hydrogen gas sensors at low operating temperatures. acs.org

Interactive Data Table: Properties of Molybdenum Oxide Thin Films for Sensing Applications

| Property | Value/Description | Reference(s) |

| Gases Detected | NH₃, CO₂, NO₂, H₂ | aemdeposition.com |

| Sensing Mechanism | Change in electrical conductivity upon gas interaction. | aemdeposition.com |

| Optimal Operating Temperature (NO₂) | 300°C | co-gas-expert.com |

| Optimal Operating Temperature (H₂) | 120°C (for suboxide MoOₓ) | acs.org |

| Key Advantage | High surface area and chemical reactivity enable high sensitivity. | aemdeposition.com |

Development of Molybdenum-Based Nanomaterials for Advanced Sensor Platforms

Ammonium molybdate(vi) tetrahydrate is a key starting material for the synthesis of various molybdenum-based nanomaterials, most notably molybdenum disulfide (MoS₂), which have garnered significant attention for their application in advanced sensor platforms. rsc.orgnih.gov These nanomaterials can be fashioned into different morphologies, such as nanosheets, nanofibers, and quantum dots, through methods like hydrothermal synthesis. nih.govresearchgate.netnih.gov

The synthesis of MoS₂ often involves reacting an ammonium molybdate solution with a sulfur source, such as thiourea (B124793) or sodium sulfide (B99878), under hydrothermal conditions. nih.govresearchgate.netresearchgate.net The morphology of the resulting MoS₂ nanostructures can be controlled by adjusting experimental parameters like temperature, reaction time, and the presence of additives like citric acid. researchgate.net For instance, MoS₂ nanofiber bundles can be prepared by maintaining an acidic medium at 180°C for several hours. nih.govresearchgate.net

MoS₂-based nanomaterials are utilized in a variety of sensor types, including electrochemical, optical, and gas sensors. rsc.orgnih.gov Their large surface-to-volume ratio and unique electronic properties make them excellent candidates for sensing applications. nih.gov MoS₂ nanosheets, for example, can be used to construct nanoprobes for the detection of biomolecules through fluorescence, electrochemical, and colorimetric methods. nih.govresearchgate.net The principle often involves the high fluorescence quenching efficiency of MoS₂ and its interaction with specific molecules. researchgate.net

In gas sensing, electrochemically exfoliated 2D MoS₂ networks have shown promise for the detection of nitrogen dioxide (NO₂) at room temperature, with a very low theoretical limit of detection. acs.org The sensing mechanism is attributed to the interaction of NO₂ molecules with the sulfur-deficient MoS₂ surface. acs.org

Interactive Data Table: Molybdenum-Based Nanomaterials for Sensing

| Nanomaterial | Synthesis Precursor | Sensing Application | Detection Principle | Reference(s) |

| MoS₂ Nanosheets | This compound | Biomolecule detection (e.g., miRNA) | Fluorescence quenching, electrochemical signals | nih.govresearchgate.net |

| 2D MoS₂ Networks | This compound | NO₂ gas detection | Change in electrical properties upon gas adsorption | acs.org |

| MoS₂ Quantum Dots | Ammonium Tetrathiomolybdate | Hyaluronidase detection | Fluorescence recovery | nih.gov |

Synthesis of Advanced Ceramics and Composites Containing Molybdenum Species

This compound is a valuable precursor for the synthesis of advanced ceramics and composites containing molybdenum, such as molybdenum carbide (Mo₂C) and molybdenum disilicide (MoSi₂). These materials are known for their high hardness, excellent thermal stability, and catalytic properties.

Molybdenum carbide can be synthesized through various routes using ammonium molybdate as the molybdenum source. One method involves the direct carburization of the molybdate by reacting it with a mixture of hydrogen and carbon monoxide at elevated temperatures. google.com This process allows for the formation of high surface area, nanograin molybdenum carbide. google.com Another approach is the one-pot synthesis of Mo₂C on N-doped porous carbon sheets using ammonium molybdate, glucose as a carbon source, and ammonia as a nitrogen source. acs.org Solution-based methods using ammonium heptamolybdate and sucrose (B13894) have also been developed to produce nanocrystalline molybdenum carbide with either cubic or hexagonal phases, depending on the reaction conditions. researchgate.net These molybdenum carbide materials have shown promise as catalysts for various chemical reactions. researchgate.net

The synthesis of molybdenum-containing composites often involves embedding molybdenum species into a matrix material. For example, Mo₂C nanoparticles can be coupled with N-doped porous carbon sheets, which can enhance their electrocatalytic activity. acs.org

Interactive Data Table: Synthesis of Molybdenum-Based Ceramics

| Ceramic Material | Precursors | Synthesis Method | Key Properties/Applications | Reference(s) |

| Molybdenum Carbide (Mo₂C) | Ammonium Molybdate, H₂/CO gas | Direct carburization | High surface area, catalyst | google.com |

| Molybdenum Carbide (Mo₂C) on N-doped Carbon | Ammonium Molybdate, Glucose, Ammonia | One-pot synthesis | Electrocatalytic hydrogen evolution | acs.org |

| Nanocrystalline Molybdenum Carbide | Ammonium Heptamolybdate, Sucrose | Solution-based method with thermal treatment | Catalyst for hydrogenation | researchgate.net |

| Molybdenum Carbide | Ammonium Molybdate, Ammonium Nitrate (B79036), Urotropin | Solution combustion synthesis | Catalyst for biofuel conversion | researchgate.net |

Energy Storage Materials (e.g., Supercapacitors, Batteries) Derived from Molybdate Precursors

This compound is a common starting material for the production of molybdenum-based materials used in energy storage devices like supercapacitors and lithium-ion batteries. rsc.org Molybdenum disulfide (MoS₂) and molybdenum dioxide (MoO₂) are two such materials that have been extensively studied for these applications. nih.gov

MoS₂, with its layered structure, is particularly well-suited for the reversible intercalation and de-intercalation of lithium ions, a fundamental process in lithium-ion batteries. nih.goviaea.org Hierarchical MoS₂ structures, such as flower-like microspheres, can be synthesized via hydrothermal methods using ammonium heptamolybdate and a sulfur source like thiourea. rsc.orgrsc.org These structures can deliver high reversible capacities and exhibit excellent cycling stability as anode materials for Li-ion batteries. rsc.org The morphology of the MoS₂ can be tuned to enhance electrochemical performance. For example, porous flower-like MoS₂ has shown better performance than dense spherical MoS₂. rsc.org

Similarly, MoS₂ and its composites are being explored as electrode materials for other types of batteries, such as aluminum-ion batteries. rsc.org MoS₂ microspheres synthesized from ammonium molybdate have been used as cathode materials in these batteries. rsc.org

In addition to batteries, molybdenum oxides derived from molybdate precursors are also investigated for use in supercapacitors. aemdeposition.com The ability of MoO₃ to undergo reversible chemical reactions makes it a candidate for increasing the energy density and efficiency of supercapacitors. aemdeposition.com

Interactive Data Table: Molybdenum-Based Energy Storage Materials

| Material | Precursor | Application | Key Performance Metric | Reference(s) |

| Flower-like MoS₂ | Ammonium Heptamolybdate, Thiourea | Anode for Li-ion batteries | High reversible capacity (900 mAh g⁻¹) | rsc.org |

| Porous Nanostructured MoS₂ | Ammonium Tetrathiomolybdate | Anode for Li-ion batteries | High specific capacity (1139 mAh g⁻¹) | acs.org |

| MoS₂ Microspheres | Ammonium Molybdate Tetrahydrate, (NH₄)₂CS | Cathode for Al-ion batteries | Good electrochemical performance | rsc.org |

| MoO₃ | This compound | Supercapacitors, Batteries | Potential for increased energy density | aemdeposition.com |

Corrosion Inhibition Mechanisms and Molybdate-Based Surface Treatments

Molybdate compounds, often derived from ammonium molybdate, are effective corrosion inhibitors for various metals, including mild steel and aluminum alloys. tms.orgsid.irtechbriefs.comnasa.gov They are considered environmentally friendly alternatives to toxic chromate-based inhibitors. techbriefs.comnasa.govgoogle.com

Molybdate acts as an anodic inhibitor. sid.irnorthmetal.net In the presence of oxygen, it facilitates the formation of a passive, protective film on the metal surface. sid.irgas-sensing.com For ferrous metals, soluble molybdate ions react with ferrous ions produced at anodic sites to form a non-protective ferrous-molybdate complex. sid.ir This complex is then oxidized by dissolved oxygen to create an insoluble and protective ferric-molybdate film, often in combination with ferric oxide, which blocks further corrosion. sid.irgas-sensing.com

The effectiveness of molybdate as a corrosion inhibitor increases with its concentration, up to an optimal level. sid.ir Studies on mild steel in acidic and chloride-containing environments have shown a significant decrease in the corrosion rate with the addition of ammonium molybdate tetrahydrate. tms.orgsid.ir Polarization studies indicate that it acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. tms.org

Molybdate-based conversion coatings (MoCCs) are being developed as replacements for chromate (B82759) conversion coatings (CCCs) for the protection of metal alloys, particularly in the aerospace and automotive industries. google.comwipo.int These coatings can be formed by immersing the metal part in a molybdate-based solution. tci-thaijo.org While promising, further development is needed to match the performance of traditional chromate coatings. techbriefs.comnasa.gov

Interactive Data Table: Corrosion Inhibition with Molybdates

| Metal | Environment | Inhibitor | Inhibition Mechanism | Key Finding | Reference(s) |

| Mild Steel | 1M HCl | Ammonium Molybdate Tetrahydrate | Mixed-type inhibitor, adsorption on surface | Maximum inhibitory efficiency of 67.53% at 1.5 g concentration. | tms.org |

| Mild Steel | 3.0 M NaCl | Ammonium Molybdate | Anodic inhibitor, formation of protective film | Optimum inhibition at 2.5 M ammonium molybdate. | sid.ir |

| Aluminum Alloys | General | Molybdate Conversion Coatings | Formation of a protective molybdate-based film | A promising but still developing alternative to chromate coatings. | techbriefs.comnasa.gov |

Environmental Science and Geochemical Research Involving Molybdate Species

Geochemical Cycling of Molybdenum in Aquatic and Terrestrial Ecosystems

The geochemical cycling of molybdenum is a critical process that affects its availability in both aquatic and terrestrial environments. In terrestrial ecosystems, the weathering of rocks is the primary natural source of molybdenum, which is then transported into soils and aquatic systems. frontiersin.org The mobility and bioavailability of molybdenum in soils are largely governed by soil pH and the presence of other minerals. usda.govresearchgate.net

In aquatic ecosystems, molybdenum is primarily introduced through riverine input. frontiersin.org Its distribution in these systems is influenced by both abiotic and biotic factors. Abiotic processes include adsorption onto particles, particularly manganese oxides, which can lead to the removal of dissolved molybdenum from the water column. frontiersin.org Biologically, molybdenum is an essential micronutrient for many organisms, playing a crucial role in processes like nitrogen fixation. frontiersin.orgnih.gov

Role of Molybdate (B1676688) Anions in Contaminant Sequestration and Transformation

Molybdate anions, derived from compounds like ammonium (B1175870) molybdate(VI) tetrahydrate, play a significant role in the sequestration and transformation of various contaminants in the environment. One of the key mechanisms is through adsorption, where molybdate ions bind to the surfaces of minerals, effectively immobilizing certain pollutants. researchgate.net

Research has shown that molybdate can be effective in the removal of heavy metals from wastewater. honrel.com For example, it can bind to metals like arsenic and mercury, facilitating their removal from contaminated water sources. honrel.com The interaction of molybdate with iron-containing minerals is particularly important in controlling the fate of contaminants. researchgate.netresearchgate.net

Furthermore, molybdenum compounds are utilized in catalytic processes for environmental remediation. honrel.comzhonganindustry.com They are used as catalysts in the hydrodesulfurization process in oil refineries to remove sulfur from crude oil, thereby reducing sulfur emissions. honrel.comzhonganindustry.com Molybdenum-based catalysts also show potential in breaking down organic pollutants. researchgate.net

Development of Molybdenum-Based Materials for Environmental Remediation Technologies

The unique properties of molybdenum have led to the development of various materials for environmental remediation. These materials leverage molybdenum's catalytic activity and its ability to interact with a range of contaminants.

Molybdate-based nanocrystalline materials have emerged as promising candidates for both energy and environmental applications. researchgate.net These nanomaterials, which can be synthesized through methods like wet chemical approaches, exhibit enhanced performance in processes such as the photodegradation of organic pollutants. researchgate.net For instance, strontium molybdate nanoparticles have demonstrated significant efficiency in degrading methyl orange under UV light. researchgate.net

Molybdenum disulfide (MoS₂) is another key material with excellent adsorption capacity, attributed to the active sulfur sites on its surface. rsdjournal.org It has shown high photocatalytic activity and is effective in removing both organic and inorganic contaminants from water. rsdjournal.org The performance of MoS₂ can be further enhanced by associating it with materials like graphene oxide. rsdjournal.org

Metal-organic frameworks (MOFs) incorporating molybdenum are also being explored for environmental cleanup. researchgate.netrsc.org These materials offer high surface areas and tunable porosity, making them effective for the selective adsorption of pollutants like heavy metals and organic compounds. rsc.org

Speciation and Mobility of Molybdenum in Complex Environmental Matrices

The speciation of molybdenum, which refers to its different chemical forms, is a critical factor controlling its mobility and bioavailability in the environment. nih.govresearchgate.net In oxic environments, molybdenum typically exists as the molybdate anion (MoO₄²⁻). researchgate.netstevens.edu However, under different pH conditions, it can form various poly-molybdate species. researchgate.net

The mobility of molybdenum is significantly influenced by sorption processes on mineral surfaces. researchgate.netnih.gov In acidic soils, molybdenum tends to be strongly adsorbed by iron and aluminum oxides, which reduces its mobility. usda.govresearchgate.net Conversely, in alkaline soils, molybdenum is more mobile. usda.gov

The presence of other ions can also affect molybdenum's mobility. For example, sulfate (B86663) and phosphate (B84403) can compete with molybdate for adsorption sites on mineral surfaces, potentially increasing its concentration in the soil solution. stevens.eduijcce.ac.ir Understanding the speciation and mobility of molybdenum is crucial for predicting its environmental fate and potential impact on ecosystems. researchgate.netnih.gov

Sorption Mechanisms of Molybdate on Mineral Surfaces

The sorption of molybdate onto mineral surfaces is a key process that controls its concentration in natural waters and soils. researchgate.net The primary mechanism is believed to be ligand exchange, where molybdate anions replace hydroxyl groups on the surfaces of minerals like iron and aluminum oxides. usda.gov This process results in the formation of inner-sphere surface complexes, where the molybdate ion is directly bonded to the mineral surface. usda.govresearchgate.netusda.gov

The pH of the surrounding environment plays a crucial role in the sorption process. usda.govusda.gov Generally, molybdate adsorption is highest at low pH values (around 4-5) and decreases as the pH increases. usda.govusda.gov This is because the surface of many minerals is positively charged at low pH, attracting the negatively charged molybdate anions.

Spectroscopic studies have provided detailed insights into the nature of molybdate surface complexes. researchgate.netusda.gov These studies have confirmed the formation of both inner-sphere and outer-sphere complexes, depending on the specific mineral and the pH. researchgate.netusda.gov An outer-sphere complex is one where the molybdate ion is separated from the mineral surface by one or more water molecules. researchgate.net

Advanced Analytical Methodologies and Chemical Metrology for Molybdate Detection

Development of High-Precision Spectrophotometric and Chromatographic Assays for Molybdenum Species

Spectrophotometry remains a cornerstone for the determination of trace molybdenum, leveraging the formation of colored chelates. Modern methods have focused on developing reagents that offer superior sensitivity and selectivity. For instance, a non-extractive spectrophotometric method utilizing 5,7-dibromo-8-hydroxyquinoline (DBHQ) allows for the ultra-sensitive detection of molybdenum(VI). nih.gov This reagent reacts instantaneously with Mo(VI) in a slightly acidic solution to form a stable greenish-yellow chelate. nih.gov Another highly sensitive method employs salicylaldehyde-benzoylhydrazone (Sal-BH), which forms a light yellowish chelate with Mo(VI) and allows for detection at nano-trace levels. semanticscholar.org

For the separation and simultaneous analysis of different oxyanions, high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful tool. A method using anion-exchange HPLC allows for the separation of chromate (B82759), molybdate (B1676688), tungstate, and vanadate. imoa.info By adjusting the pH to 12, single species of MoO₄²⁻ can be obtained, leading to sharp chromatographic peaks and enabling low limits of detection. imoa.info

Table 1: Comparison of Spectrophotometric Methods for Molybdenum(VI) Detection

| Reagent | Medium | Max. Absorption (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit | Reference |

|---|---|---|---|---|---|

| 5,7-dibromo-8-hydroxyquinoline (DBHQ) | 0.05 - 1.0 M H₂SO₄ | 401 nm | 4.13 x 10³ | 7 ng cm⁻² | nih.gov |

| Salicylaldehyde-benzoylhydrazone (Sal-BH) | 0.0025-0.0075 M H₂SO₄ | 440 nm | 4.32 x 10⁵ | 1 µg/L | semanticscholar.org |

| 4-Nitrocatechol (4NC) with BZC | 3.75 × 10⁻² M H₂SO₄ | 439 nm | 5.5 x 10⁴ | 5.6 ng cm⁻³ | nih.gov |

| 4-hydroxybenzaldehyde thiosemicarbazone (4-HBTS) | pH 6.0 Buffer | 365 nm | 1.25 x 10⁴ | 0.00109 µg/cm² | sphinxsai.com |

Chromatographic methods have also been developed for separation from complex matrices. A column chromatographic method using poly-(dibenzo-18-crown-6) has been shown to effectively separate molybdenum(VI) from various elements in alloy samples. nih.gov

Electrochemical Sensing Platforms for Trace Molybdate Detection in Complex Samples

Electrochemical sensors offer a compelling alternative for molybdate detection due to their potential for miniaturization, portability, rapid response, and low cost. nih.govmdpi.com These sensors often operate by detecting the electroactive phosphomolybdate complex, which forms when molybdate reacts with phosphate (B84403) in an acidic medium. nih.gov

Recent innovations include the development of flexible, point-of-use sensors based on electrodeposited molybdenum oxide for phosphate detection, which indirectly relies on molybdate chemistry. rsc.org A more direct approach involves an all-in-one electrochemical actuator-sensor system designed for the detection of dissolved inorganic phosphorus in seawater. This system electrochemically generates the necessary acidic conditions and releases molybdate ions from a molybdenum electrode to form the phosphomolybdate complex, which is then detected via voltammetry. nih.gov Other research has focused on modifying electrode surfaces to enhance sensitivity and selectivity. For example, a glassy carbon electrode modified with a bismuth molybdate nanoplate-embedded carbon nanofiber composite (CNF/Bi₂MoO₆/GCE) has been developed for detecting vanillin, showcasing the broader application of molybdate-based materials in sensor technology. acs.org

Table 2: Performance of Selected Electrochemical Molybdate-Related Sensors

| Sensor Platform | Detection Principle | Analyte | Limit of Detection (LOD) | Sample Matrix | Reference |

|---|---|---|---|---|---|

| All-in-One Actuator-Sensor | Voltammetric detection of phosphomolybdate complex | Dissolved Inorganic Phosphorus | ≥ 10 μM | Seawater | nih.gov |

| CNF/Bi₂MoO₆/GCE | Electrocatalytic oxidation | Vanillin | 0.0014 μM | Food Samples | acs.org |

| Chitosan–graphene oxide composite (CS/GO-IIP) | Ion-imprinting voltammetry | Cu(II) | 0.15 μM | Water | mdpi.com |

Mass Spectrometry for Isotopic Tracing and Speciation Studies

Mass spectrometry is an indispensable tool for both high-precision isotopic analysis and detailed speciation of molybdenum. Techniques like negative thermal ionization mass spectrometry (N-TIMS) and multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) have significantly improved the precision of Mo isotope ratio measurements. nih.govrsc.org These methods are crucial for geochemical and cosmochemical studies, where subtle isotopic variations can trace planetary origins and paleoredox conditions. nih.govnih.gov N-TIMS, for example, involves ionizing molybdenum to the MoO₃⁻ species and allows for in-situ correction of oxygen isobars, achieving reproducibility for the ⁹⁷Mo/⁹⁶Mo ratio of ±5.4 ppm. nih.gov

Table 3: Reproducibility of Molybdenum Isotope Ratio Analysis by N-TIMS

| Isotope Ratio | Reproducibility (2SD) | Reference |

|---|---|---|

| ⁹²Mo/⁹⁶Mo | ±107 ppm | nih.gov |

| ⁹⁴Mo/⁹⁶Mo | ±37 ppm | nih.gov |

| ⁹⁵Mo/⁹⁶Mo | ±23 ppm | nih.gov |

| ⁹⁷Mo/⁹⁶Mo | ±5.4 ppm | nih.gov |

| ¹⁰⁰Mo/⁹⁶Mo | ±32 ppm | nih.gov |

For speciation, high-resolution electrospray ionization mass spectrometry (ESI-HRMS) has proven invaluable. A study using ESI-HRMS on the reaction between molybdate and sulfide (B99878) in water not only confirmed the four conventional thiomolybdate species but also identified several previously theoretical intermediate thiomolybdate and thio-chloro-molybdate compounds. americanelements.comnih.gov This fast analysis enabled a short-term kinetic study, revealing that the reaction pathways are more complex than previously understood, especially within the first 24 hours. americanelements.comnih.gov Such detailed speciation is critical for accurately modeling molybdenum's behavior in sulfidic and reducing environments. americanelements.comnih.gov

In-Situ and Operando Characterization Techniques for Molybdate Reaction Monitoring

Understanding how molybdate-based materials function in real-time under reaction conditions is key to optimizing their performance, particularly in catalysis. In-situ and operando characterization techniques, which probe the material as the reaction occurs, provide these crucial insights. researchgate.net

Operando Raman spectroscopy, for instance, has been used to study mixed molybdate catalysts (containing CoMoO₄, Bi₂Mo₃O₁₂, and Fe₂Mo₃O₁₂) during the ammoxidation of propene. epa.gov By monitoring the characteristic Raman bands, researchers could follow the flexible changes in the oxidation state of the iron molybdate component, observing the reduction of Fe₂(MoO₄)₃ to FeMoO₄ and correlating these structural changes directly with catalyst performance measured by simultaneous mass spectrometry. epa.gov Similarly, operando spectroscopy has been used to investigate the surface dynamics of iron(III) molybdate during oxidative dehydrogenation, revealing the reduction of Mo=O groups and the formation of reduced Mo⁴⁺/⁵⁺ species under reactive conditions. nih.gov In another application, operando X-ray absorption spectroscopy and ambient-pressure X-ray photoelectron spectroscopy (APXPS) were used to characterize an amorphous molybdenum sulfide nanoparticle catalyst during the hydrogen evolution reaction (HER), showing its transformation from MoS₃ to a defective MoS₂ phase, which is critical for its catalytic activity. stanford.edu

Application as a Reagent in Biological Electron Microscopy for Cryo-Negative Staining

Ammonium (B1175870) molybdate(VI) tetrahydrate is a significant reagent in structural biology, particularly as a negative stain for transmission electron microscopy (TEM). nih.govfishersci.comthomassci.com It serves as a non-radioactive and less hazardous substitute for commonly used uranyl-based stains, making the technique more accessible. nih.govbiorxiv.org

In the cryo-negative staining technique, biological specimens are vitrified (rapidly frozen to prevent ice crystal formation) while embedded in a thin film of concentrated ammonium molybdate solution. nih.govnih.gov This procedure provides exceptional contrast and a high signal-to-noise ratio, allowing for the clear visualization of macromolecules and viruses with a high degree of structural preservation. nih.govresearchgate.net The maintenance of the hydrated state and the absence of adsorption to a carbon support film minimize sample flattening and other artifacts associated with conventional air-drying methods. nih.gov Studies have demonstrated that for specimens like apoferritin and β-galactosidase, ammonium molybdate, when combined with an on-grid fixation step, yields images and 3D reconstructions that are virtually indistinguishable from those obtained with uranyl formate. nih.govbiorxiv.org The technique has been successfully applied to a wide range of biological samples, including bacteriophage T2, catalase crystals, and the GroEL chaperone. nih.gov

Bioinorganic and Biological Systems Research Interactions with Ammonium Molybdate Vi Tetrahydrate

Molybdenum Cofactor Biosynthesis Analogues and Model Systems

Ammonium (B1175870) molybdate(vi) tetrahydrate is instrumental in creating model systems to unravel the complexities of Molybdenum Cofactor (Moco) biosynthesis. Moco is a highly conserved and essential prosthetic group found in a variety of enzymes critical for carbon, nitrogen, and sulfur metabolism. The biosynthesis of Moco is a sophisticated, multi-step process that is studied in various model organisms, and ammonium molybdate (B1676688) serves as the primary molybdenum source in these experimental setups. nih.govresearchgate.net

The pathway begins with the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). researchgate.net Subsequently, sulfur is incorporated to form molybdopterin (MPT), the organic framework of the cofactor. The final step involves the insertion of molybdenum, supplied as molybdate from sources like ammonium molybdate(vi) tetrahydrate, into the dithiolene group of MPT. This crucial insertion is catalyzed by a molybdenum insertase, such as Cnx1 in plants. researchgate.netnih.gov

In vitro studies using cell cultures are a common approach. For instance, research on human trophoblast cell lines utilized ammonium molybdate to investigate its effect on the expression of genes involved in Moco synthesis. nih.govresearchgate.net Such studies demonstrated that supplementation with ammonium molybdate could significantly influence the expression of Moco synthesis genes like MOCS1 and MOCS2. researchgate.net These cellular models are vital for understanding how molybdenum availability is sensed and regulated at the genetic level to ensure proper Moco production.

Table 1: Key Enzymes and Intermediates in Moco Biosynthesis

| Step | Key Enzyme(s) (Human) | Intermediate | Role of Molybdate |

| 1 | MOCS1A, MOCS1B | Cyclic Pyranopterin Monophosphate (cPMP) | Not directly involved |

| 2 | MPT Synthase (MOCS2A/MOCS2B), MOCS3 | Molybdopterin (MPT) | Not directly involved |

| 3 | Gephyrin | Adenylylated MPT (MPT-AMP) | Not directly involved |

| 4 | Gephyrin (E-domain) | Molybdenum Cofactor (Moco) | Substrate (as MoO₄²⁻) inserted into MPT |

This interactive table summarizes the main stages of the Moco biosynthesis pathway in humans.

Fundamental Interactions of Molybdate Anions with Proteins and Enzymes (Mechanistic Focus)

The journey of the molybdate anion from the extracellular environment to its final destination within a molybdoenzyme is mediated by a series of specific and fundamental interactions with various proteins. This compound is a key reagent in studies designed to elucidate these mechanistic interactions.

The initial interaction involves high-affinity transport proteins. In prokaryotes, this is typically the ATP-binding cassette (ABC) transporter system encoded by the modABC operon. researchgate.netpnas.orgmdpi.com The periplasmic binding protein, ModA, specifically captures the molybdate anion for transport across the cell membrane. In eukaryotes like the model plant Arabidopsis thaliana, molybdate uptake from the soil and distribution are handled by Molybdate Transporters (MOTs), such as MOT1.1 and MOT2.1. nih.govnih.gov

Once inside the cell, molybdate does not exist as a free ion for long. To prevent toxicity and ensure efficient utilization, it is channeled directly to the Moco biosynthesis machinery. Studies have shown a direct protein-protein interaction between transporters and the molybdenum insertase Cnx1. nih.govnih.gov For example, the tonoplast-localized transporter MOT1.2 in Arabidopsis interacts directly with Cnx1 to supply molybdate for Moco synthesis, ensuring a controlled and safe transfer of the metal. nih.gov